Methyl 2-iodonicotinate

Description

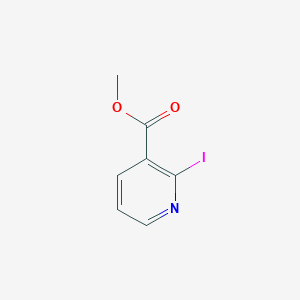

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCNMWCQSYSBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563975 | |

| Record name | Methyl 2-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-iodonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-iodonicotinate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-Iodonicotinate

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique trifecta of functionalities—a reactive carbon-iodine bond, an electron-withdrawing methyl ester, and a coordinating pyridine nitrogen—renders it a versatile substrate for a multitude of chemical transformations. This guide provides an in-depth exploration of its core chemical properties, synthesis, and, most critically, its reactivity in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into experimental design, causality behind protocol choices, and detailed, self-validating methodologies for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative. The iodine atom at the 2-position is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent leaving group for cross-coupling reactions. The methyl ester at the 3-position influences the electronic properties of the pyridine ring and serves as a handle for further derivatization, such as hydrolysis or amidation.

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | methyl 2-iodopyridine-3-carboxylate |

| Synonyms | This compound |

| CAS Number | 913836-18-7 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Canonical SMILES | COC(=O)C1=C(I)N=CC=C1 |

| InChI Key | CCCNMWCQSYSBJU-UHFFFAOYSA-N |

Physical Properties

Experimental physical property data for this compound is not widely reported in publicly available literature. The data below represents typical characteristics for a compound of this nature.

| Property | Value |

| Appearance | Off-white to yellow solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, THF, Chloroform) |

Expected Spectroscopic Profile

Detailed spectral analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, along with a singlet in the upfield region for the methyl ester protons.

-

H6-proton: Expected to be the most downfield, appearing as a doublet of doublets due to coupling with H4 and H5.

-

H4-proton: Expected to appear as a doublet of doublets.

-

H5-proton: Expected to appear as a doublet of doublets.

-

-OCH₃ protons: Expected to be a sharp singlet around 3.9-4.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals.[1] The carbon bearing the iodine (C2) will be significantly shifted, and the carbonyl carbon of the ester will appear far downfield (~165 ppm). The methyl carbon will be observed around 52-53 ppm.[2][3]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (typically ~1720-1730 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹), and C-O stretching for the ester (~1250-1300 cm⁻¹).[1]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z 263. A characteristic M-31 peak (loss of -OCH₃) and M-59 peak (loss of -COOCH₃) would be expected fragmentation patterns.

Synthesis of this compound

A reliable synthesis of this compound is essential for its use as a building block. A common and effective strategy is a Sandmeyer-type reaction starting from the readily available Methyl 2-aminonicotinate.[4]

Caption: Synthetic workflow for this compound via diazotization.

Experimental Protocol: Synthesis via Diazotization

This protocol describes the conversion of Methyl 2-aminonicotinate to this compound. The causality for this choice rests on the high reliability of the Sandmeyer reaction for installing halides on aromatic rings.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-aminonicotinate (1.0 equiv.) in a mixture of aqueous hydroiodic acid (HI, ~47%, 3.0 equiv.) and sulfuric acid (H₂SO₄, 1.0 equiv.) at 0°C (ice-salt bath).

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its premature decomposition.

-

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv.) in water. Slowly add the cold diazonium salt solution to the KI solution. This addition often results in vigorous nitrogen gas evolution.

-

Reaction Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the product.

-

Workup and Purification: Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with sodium thiosulfate solution (to remove residual iodine) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Key Transformations: A Hub for Complexity

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, leading to faster rates of oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions compared to the corresponding bromo- or chloro-pyridines.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl and heteroaryl-aryl structures.[6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.). The choice of a mild inorganic base is crucial to prevent hydrolysis of the methyl ester.

-

Catalyst and Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a degassed solvent system (e.g., 1,4-dioxane/water or DMF). The use of an inert atmosphere is critical as the Pd(0) species is oxygen-sensitive.[9]

-

Reaction Execution: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the desired 2-aryl-nicotinate product.

Sonogashira Coupling: Accessing Alkynes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[5][10] This reaction uniquely requires a co-catalytic amount of a copper(I) salt, typically CuI, which facilitates the formation of a copper acetylide intermediate.[11]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.), which also acts as a solvent and acid scavenger.[12]

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

-

Reaction Execution: Stir the reaction at room temperature. The high reactivity of the C-I bond often precludes the need for heating.[5] Monitor progress by TLC or LC-MS. Persistent formation of alkyne homocoupling (Glaser) byproducts can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of CuI.[12]

-

Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting 2-alkynyl-nicotinate is purified by flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[15][16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.2-1.5 equiv.) to a Schlenk tube. The choice of ligand is critical for reaction efficiency and substrate scope.[17]

-

Reagent Addition: Add this compound (1.0 equiv.) and a degassed, anhydrous solvent such as toluene or dioxane. Finally, add the amine (1.1-1.2 equiv.).

-

Reaction Execution: Seal the vessel and heat to 80-110°C. Monitor the reaction for the consumption of the starting material. The strong base necessitates careful substrate compatibility; functional groups like ketones or other esters may require milder base conditions (e.g., K₃PO₄) and a different catalyst system.

-

Workup and Purification: After cooling, quench the reaction by carefully adding water. Extract with an organic solvent, wash the combined organic phases with brine, dry, and concentrate. The resulting 2-amino-nicotinate product is purified by flash chromatography.

Applications in Research and Development

The products derived from this compound are valuable intermediates in several fields:

-

Pharmaceuticals: The nicotinic acid scaffold is a privileged structure in medicinal chemistry.[18] Derivatization via cross-coupling allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, GPCRs, and enzymes.[4][19]

-

Agrochemicals: Substituted pyridines are a well-established class of compounds used in the development of novel herbicides and pesticides.

-

Materials Science: Biaryl and alkynyl-aryl structures are core components of organic light-emitting diodes (OLEDs), conductive polymers, and photosensitizers for dye-sensitized solar cells.[20]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[20][21]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile chemical intermediate whose reactivity is centered on the lability of its carbon-iodine bond in palladium-catalyzed transformations. A thorough understanding of the principles and protocols governing its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions empowers researchers to efficiently construct complex molecular architectures. By providing detailed, validated methodologies and the scientific rationale behind them, this guide serves as a practical resource for scientists and developers aiming to innovate in the fields of medicine, agriculture, and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. Available at: [Link]

-

Wikipedia. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

-

ChemWhat. (n.d.). METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7. ChemWhat. Available at: [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

-

YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Scirp.org. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-methylnicotinate. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-iodonicotinate. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available at: [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

MDPI. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. NIH. Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. research.rug.nl [research.rug.nl]

- 18. benchchem.com [benchchem.com]

- 19. Page loading... [guidechem.com]

- 20. Methyl isonicotinate 98 2459-09-8 [sigmaaldrich.com]

- 21. Methyl 6-iodonicotinate | C7H6INO2 | CID 14784670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-Iodonicotinate: Synthesis, Characterization, and Application

Abstract

Methyl 2-iodonicotinate is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its strategic placement of an iodo group at the 2-position and a methyl ester at the 3-position of the pyridine ring renders it a versatile and highly reactive synthetic intermediate. The iodine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups. This guide provides a comprehensive technical overview of this compound, detailing its structural and physicochemical properties, a robust synthesis protocol with mechanistic considerations, in-depth spectroscopic characterization, and a discussion of its reactivity and applications as a key building block in modern medicinal chemistry.

Core Structural and Physicochemical Properties

This compound, also known as methyl 2-iodopyridine-3-carboxylate, is a key organic building block. Its structure combines the aromatic, electron-deficient pyridine core with two crucial functional groups that dictate its reactivity: an ester and an iodine substituent.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [PubChem][1] |

| Molecular Weight | 263.03 g/mol | [PubChem][1] |

| Monoisotopic Mass | 262.94434 Da | [PubChem][1] |

| CAS Number | 65255-52-9 | Vendor Data |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

| InChI | InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | [PubChem][1] |

| SMILES | COC(=O)C1=C(N=CC=C1)I | [PubChem][1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved from its corresponding amine precursor, methyl 2-aminonicotinate, via the Sandmeyer reaction. This classic transformation provides a reliable method for introducing an iodo group onto an aromatic ring.[2][3]

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process involving the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a nucleophile, in this case, iodide.[4][5] The use of copper salts can catalyze the reaction, though for iodination, the reaction often proceeds efficiently with potassium iodide alone.[3]

Detailed Experimental Protocol

Causality: The procedure begins with the in-situ formation of nitrous acid from sodium nitrite and a strong acid like HCl at low temperatures (0-5 °C). This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate and to suppress the formation of phenolic side products.[4]

-

Diazotization: a. Dissolve methyl 2-aminonicotinate (1.0 equiv.) in a solution of aqueous hydrochloric acid (~3 M) in a flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice-water bath. b. Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. c. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

-

Iodide Displacement: a. In a separate flask, dissolve potassium iodide (1.5 equiv.) in a minimal amount of water and cool it in an ice bath. b. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Trustworthiness: The evolution of nitrogen gas is a key visual confirmation that the displacement reaction is proceeding.[4] c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine to iodide, characterized by the disappearance of the brown I₂ color. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of NMR, IR, and mass spectrometry provides a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure.[6][7] The following are predicted chemical shifts (in ppm) in a CDCl₃ solvent.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~8.45 | dd | ~4.8, 1.8 | 1H | H-6 (Pyridine) |

| ~8.10 | dd | ~7.8, 1.8 | 1H | H-4 (Pyridine) |

| ~7.20 | dd | ~7.8, 4.8 | 1H | H-5 (Pyridine) |

| ~3.95 | s | - | 3H | -OCH₃ (Ester) |

Rationale: The proton at the H-6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton is deshielded by the adjacent ester group, while the H-5 proton will be the most upfield of the aromatic protons. The methyl ester protons will appear as a characteristic singlet.[8]

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.0 | C=O (Ester) |

| ~152.0 | C-6 (Pyridine) |

| ~145.0 | C-4 (Pyridine) |

| ~130.0 | C-3 (Pyridine) |

| ~125.0 | C-5 (Pyridine) |

| ~118.0 | C-2 (C-I) |

| ~52.5 | -OCH₃ (Ester) |

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbon atom (C-2) bearing the heavy iodine atom is expected to be significantly shifted upfield due to the "heavy atom effect".[7][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1730 | C=O Stretch | Ester |

| ~1580, 1450 | C=C, C=N Stretch | Pyridine Ring |

| ~1250 | C-O Stretch | Ester |

| ~650 | C-I Stretch | Iodo-Aromatic |

Rationale: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹. The presence of the aromatic ring and the C-I bond will also give characteristic signals in the fingerprint and aromatic regions.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| m/z Value | Interpretation |

| ~263 | [M]⁺, Molecular ion peak |

| ~232 | [M - OCH₃]⁺, Loss of methoxy radical |

| ~204 | [M - COOCH₃]⁺, Loss of carbomethoxy radical |

| ~136 | [M - I]⁺, Loss of iodine radical |

Rationale: The molecular ion peak [M]⁺ should be clearly visible at m/z ≈ 263. A characteristic fragmentation pattern involves the loss of the iodine atom, leading to a significant peak at m/z ≈ 136.

Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its multiple reactive sites, which can be addressed with high selectivity.

-

C-I Bond Reactivity (Site A) : The carbon-iodine bond is the most synthetically exploited feature of this molecule. The 2-position of the pyridine ring is activated towards nucleophilic substitution, and the C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions.[11][12]

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or vinyl groups.[13]

-

Sonogashira Coupling : Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.

-

Heck Coupling : Reaction with alkenes.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

-

Carbonylative Couplings : Introduction of a carbonyl group using carbon monoxide.

-

-

Ester Group Reactivity (Site B) : The methyl ester can be readily transformed into other functional groups.

-

Hydrolysis : Saponification with a base (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis yields 2-iodonicotinic acid, a key intermediate for forming amides or other esters.

-

Amidation : Direct reaction with amines, often at elevated temperatures or with catalysis, can form the corresponding amides.

-

-

Pyridine Ring Reactivity (Site C) : The lone pair on the pyridine nitrogen allows for reactions such as:

-

N-Oxidation : Reaction with an oxidant like m-CPBA forms the corresponding N-oxide, which can alter the electronic properties and reactivity of the ring.

-

Quaternization : Alkylation with agents like methyl iodide forms a pyridinium salt, increasing the ring's susceptibility to nucleophilic attack.

-

Applications in Medicinal Chemistry and Drug Discovery

The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[14][15][16] Derivatives of nicotinic acid are known to possess a wide range of therapeutic properties, including anti-inflammatory, lipid-lowering, and antimicrobial activities.[17][18]

This compound serves as an ideal starting material for building molecular libraries for drug discovery. Its ability to undergo predictable and high-yielding cross-coupling reactions allows for the systematic and rapid diversification of the pyridine core. By introducing various substituents at the 2-position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This approach is central to modern structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for halogenated aromatic compounds should be followed.

-

Hazard Statements (Predicted) : Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Measures :

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a high-value building block for synthetic and medicinal chemists. Its well-defined structure, reliable synthesis via the Sandmeyer reaction, and, most importantly, the versatile reactivity of its C-I bond make it an indispensable tool for constructing complex molecular architectures. The ability to leverage this intermediate in a wide range of cross-coupling reactions provides a powerful platform for the discovery and development of new pharmaceuticals and functional materials. This guide has provided the core technical information necessary for researchers to confidently synthesize, characterize, and apply this compound in their work.

References

-

ChemWhat. (n.d.). METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7. Available at: [Link]

-

Costantino, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. European Food Research and Technology. Available at: [Link]

-

Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]

-

University of Texas at Dallas. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

PubChem. (n.d.). 2-Iodopyridine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Max Planck Society. Available at: [Link]

-

Petrou, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

-

Rauf, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Inflammation Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-iodoisonicotinate. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Available at: [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources. Available at: [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]

-

ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

-

Metin, T. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (Methyl 2-aminonicotinate) Procedure. Available at: [Link]

-

MDPI. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Iodopyridine in Chemical Synthesis: A Focus on Intermediates. Available at: [Link]

-

Reddy, V. P., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules. Available at: [Link]

-

Cordier, C. J., et al. (2011). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]

-

Ciappa, A., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

-

Gelis, I., et al. (2007). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-promoted Coupling Reactions of [11C]Methyl Iodide with Organotin and Organoboron Compounds. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. synarchive.com [synarchive.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-Iodopyridine | C5H4IN | CID 221126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Iodonicotinate from 2-Aminonicotinic Acid

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of Methyl 2-iodonicotinate, a pivotal building block in modern drug discovery and development. Starting from the readily available 2-aminonicotinic acid, this document details a robust two-step synthetic pathway involving a Sandmeyer-type iodination followed by a Fischer-Speier esterification. The narrative emphasizes the causality behind experimental choices, offers insights into process optimization, and presents self-validating protocols for reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this high-value intermediate.

Introduction

This compound is a versatile heterocyclic intermediate whose structural motifs are frequently incorporated into active pharmaceutical ingredients (APIs). The presence of an iodo-substituent on the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The methyl ester functionality offers a site for further chemical modification or can act as a surrogate for a carboxylic acid.

The synthesis of this compound from 2-aminonicotinic acid is an illustrative example of classic aromatic chemistry, leveraging fundamental transformations that are staples in the synthetic organic chemist's toolbox.[1][2] The chosen synthetic route proceeds in two distinct, high-yielding steps:

-

Diazotization-Iodination: Conversion of the 2-amino group of 2-aminonicotinic acid into a 2-iodo group via an arenediazonium salt intermediate.

-

Esterification: Conversion of the carboxylic acid moiety of the resulting 2-iodonicotinic acid into a methyl ester.

This guide provides a detailed exploration of the underlying mechanisms, a step-by-step experimental protocol, and critical insights for successful execution.

Reaction Scheme and Mechanistic Rationale

The overall transformation is a two-step process, starting with the conversion of the amino group and followed by esterification of the carboxylic acid.

Step 1: Synthesis of 2-Iodonicotinic Acid via Sandmeyer-Type Reaction

The conversion of a primary aromatic amine to an aryl iodide is achieved through diazotization followed by displacement with an iodide salt.[3][4][5][6] This process is a variant of the Sandmeyer reaction.

Causality of Experimental Choices:

-

Diazotization: The reaction is initiated by treating the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄).[6][7][8] Performing this reaction at low temperatures (0–5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.[9]

-

Iodination: Unlike Sandmeyer reactions for chlorides and bromides which require a copper(I) salt catalyst, the synthesis of aryl iodides proceeds efficiently without a catalyst.[9][10] The iodide ion (from KI) is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt, leading to the formation of the aryl iodide and the expulsion of nitrogen gas.[9][11] The mechanism is believed to proceed via a radical pathway.[5][9]

Reaction Mechanism: Diazotization and Iodination

Caption: Mechanism of the Sandmeyer-type iodination reaction.

Step 2: Synthesis of this compound via Fischer-Speier Esterification

The conversion of the carboxylic acid group to a methyl ester is most commonly achieved via Fischer-Speier esterification.

Causality of Experimental Choices:

-

Reaction Conditions: This acid-catalyzed esterification is a reversible equilibrium-driven process.[12] To drive the reaction toward the product, a large excess of the alcohol (methanol) is used as both the reactant and the solvent. The reaction is typically heated under reflux to increase the reaction rate.[12][13]

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required.[13][14] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Reaction Mechanism: Fischer-Speier Esterification

Caption: Mechanism of the Fischer-Speier esterification.

Experimental Protocols and Workflow

Reagents and Materials

The following table summarizes the key reagents required for the two-step synthesis.

| Reagent | Formula | MW ( g/mol ) | Role | Step |

| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | Starting Material | 1 |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | 1 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Acid/Catalyst | 1 & 2 |

| Potassium Iodide | KI | 166.00 | Iodide Source | 1 |

| Methanol | CH₃OH | 32.04 | Reagent/Solvent | 2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | 1 & 2 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Base | 1 & 2 |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying Agent | 1 & 2 |

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Iodonicotinic Acid

-

Dissolution of Amine: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-aminonicotinic acid (1.0 eq) in deionized water.

-

Acidification & Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 2.0-3.0 eq) dropwise while maintaining the low temperature. Stir until a clear solution is obtained.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Iodination: Prepare a solution of potassium iodide (1.5 eq) in deionized water. Add this solution slowly to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture. If a precipitate (the crude product) has formed, collect it by vacuum filtration. Wash the solid with cold water and then with a small amount of a sodium thiosulfate solution to remove any residual iodine.

-

Purification: The crude 2-iodonicotinic acid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the dried 2-iodonicotinic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq, serving as solvent).[13]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise with stirring.[13]

-

Reflux: Heat the mixture to reflux and maintain for 4-12 hours.[13][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.[13][15]

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or chloroform.[13][15][16]

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[9][17] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Overall Experimental Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 2-Iodonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-iodonicotinate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis strategies, key reactions, and applications, with a focus on its utility in the development of novel therapeutics. This document is intended to be a practical resource for laboratory chemists and drug discovery professionals, offering detailed protocols and mechanistic insights.

Core Identification and Chemical Properties

This compound, systematically named methyl 2-iodopyridine-3-carboxylate , is a halogenated derivative of nicotinic acid methyl ester. The presence of an iodine atom at the 2-position of the pyridine ring, adjacent to the ester functionality, renders it a highly versatile intermediate for carbon-carbon and carbon-heteroatom bond formation.

While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its identity is unambiguously defined by its structure and other identifiers. It is crucial to distinguish it from its isomers, which possess distinct chemical properties and reactivity profiles.

Table 1: Core Identifiers for this compound and Related Isomers

| Identifier | This compound | Methyl 3-iodopicolinate | Methyl 2-iodoisonicotinate |

| IUPAC Name | methyl 2-iodopyridine-3-carboxylate | methyl 3-iodopyridine-2-carboxylate | methyl 2-iodopyridine-4-carboxylate |

| Structure | A pyridine ring with an iodine at C2 and a methyl ester at C3 | A pyridine ring with an iodine at C3 and a methyl ester at C2 | A pyridine ring with an iodine at C2 and a methyl ester at C4 |

| Molecular Formula | C₇H₆INO₂ | C₇H₆INO₂ | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol | 263.03 g/mol | 263.03 g/mol |

| PubChem CID | 14784669[1] | - | 196869 |

| CAS Number | Not readily available | 73841-41-5[2][3] | 134579-47-8 |

| InChIKey | CCCNMWCQSYSBJU-UHFFFAOYSA-N[1] | ITYQUGKRGXNQSC-UHFFFAOYSA-N[2] | XXOKMYMXDALOEN-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties of this compound (Predicted and Estimated)

| Property | Value | Source |

| XlogP | 1.4 | PubChem[1] |

| Boiling Point | Estimated 250-300 °C at 760 mmHg | - |

| Melting Point | Solid at room temperature (estimated) | - |

| Appearance | Off-white to pale yellow solid (expected) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | - |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached from commercially available precursors. A plausible and efficient route involves the diazotization of 2-aminonicotinic acid followed by a Sandmeyer-type iodination, and subsequent esterification.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below. This two-step process, starting from 2-aminonicotinic acid, is a classic and reliable method for the introduction of an iodine atom onto an aromatic ring.[4][5]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of 2-Iodonicotinic Acid via Sandmeyer Reaction

-

Materials: 2-Aminonicotinic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, concentrated), Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Ice.

-

Procedure:

-

Suspend 2-aminonicotinic acid (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The completion of diazotization can be monitored using starch-iodide paper.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the mixture and decolorize with a small amount of sodium thiosulfate solution.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-iodonicotinic acid.

-

Protocol 2: Esterification of 2-Iodonicotinic Acid

-

Materials: 2-Iodonicotinic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, concentrated), Sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve 2-iodonicotinic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Applications in Drug Discovery and Organic Synthesis

The C-I bond in this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This makes it an invaluable building block for the synthesis of complex, highly functionalized molecules, which are often sought after in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

Sources

Spectroscopic Data for Methyl 2-iodonicotinate: An In-depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-iodonicotinate, a significant pyridine derivative in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not extensively available in public databases, this document leverages data from closely related analogs and foundational spectroscopic principles to offer a robust predictive and interpretive framework for researchers. By understanding the expected spectral characteristics, scientists can better identify and characterize this molecule in their synthetic endeavors.

Molecular Structure and its Spectroscopic Implications

This compound possesses a pyridine ring substituted with an iodine atom at the 2-position and a methyl ester group at the 3-position. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The electronegative iodine atom and the electron-withdrawing methyl ester group significantly influence the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, as well as the vibrational frequencies of bonds in IR spectroscopy.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.6 | dd | ~4.8, 1.8 | 1H | H-6 |

| ~8.2 | dd | ~7.8, 1.8 | 1H | H-4 |

| ~7.2 | dd | ~7.8, 4.8 | 1H | H-5 |

| ~3.9 | s | - | 3H | -OCH₃ |

Rationale for Predictions: These predictions are based on the analysis of related compounds. For instance, in Methyl 2-methylnicotinate, the corresponding protons appear at δ 8.54 (dd, J=4.8, 1.7Hz, 1H), 8.12 (dd, J=7.9, 1.7Hz, 1H), and 7.14 (dd, J=7.9, 4.8Hz, 1H).[1] The substitution of a methyl group with a more electronegative iodine atom is expected to cause a slight downfield shift for the adjacent protons. The methyl ester protons are anticipated to appear as a singlet around 3.9 ppm, a typical region for such functional groups.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C-6 |

| ~145 | C-4 |

| ~130 | C-2 (bearing Iodine) |

| ~125 | C-5 |

| ~120 | C-3 |

| ~53 | -OCH₃ |

Rationale for Predictions: The chemical shifts are estimated based on the principles of ¹³C NMR and data from analogous pyridine derivatives.[2] The carbon attached to the iodine (C-2) is expected to have a chemical shift significantly influenced by the heavy atom effect. The ester carbonyl carbon will appear at the lowest field (~165 ppm). The methyl ester carbon will be found at the highest field (~53 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary due to the lower sensitivity.

-

Data Processing: The data is processed in a similar manner to ¹H NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1300-1100 | Strong | C-O stretching (ester) |

| Below 800 | Medium-Strong | C-I stretching and out-of-plane C-H bending |

Rationale for Predictions: The most characteristic peak will be the strong absorption around 1730 cm⁻¹ due to the carbonyl (C=O) stretch of the ester group.[3] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[4] The C-I stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.

-

Data Acquisition: Collect the spectrum by co-adding several scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 262.94 | Molecular ion |

| [M+H]⁺ | 263.95 | Protonated molecule (in ESI or CI) |

| [M-OCH₃]⁺ | 231.93 | Loss of the methoxy group |

| [M-COOCH₃]⁺ | 203.93 | Loss of the carbomethoxy group |

Rationale for Predictions: The molecular formula of this compound is C₇H₆INO₂. The monoisotopic mass is calculated to be 262.9443 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 262.94. Common fragmentation pathways would involve the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃). Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 263.95 would be the predominant species.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The sample is introduced into the mass spectrometer via a liquid chromatograph (LC). The ESI source is typically operated in positive ion mode to generate protonated molecules.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, though based on predictive data and analogies to similar structures, provides a solid foundation for its identification and characterization. Researchers can confidently use the expected ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide to confirm the successful synthesis of this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.).

- B.D2 - Analyse the process of determining structures of simple organic compounds from their percentage composition, infrared spectra, mass spectra, 1H NMR, and 13C NMR spectra B.M3 - Explain correctly the structures of simple organic compounds from their percentage composition, infrared spectra, mass spectra, 1H NMR, and 13C NMR spectra. (2021, April 13). In Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).

- Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

This compound (C7H6INO2). (n.d.). PubChemLite. Retrieved from [Link]

-

METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7; ChemWhat Code: 6348. (n.d.). ChemWhat. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

Foreword: The Critical Role of Intermediate Quality in Drug Discovery

An In-depth Technical Guide to the Purity and Stability of Methyl 2-iodonicotinate

In the landscape of pharmaceutical development, the journey from a promising lead molecule to a market-approved therapeutic is paved with exacting standards. The quality of each component, particularly the chemical intermediates, is not merely a matter of regulatory compliance but the very foundation of a drug's safety and efficacy. This compound, a key heterocyclic building block, is no exception. Its unique structure, featuring a pyridine core with iodo and methyl ester functionalities, makes it a versatile precursor for a range of complex active pharmaceutical ingredients (APIs). However, its utility is directly proportional to its purity and stability. This guide provides an in-depth exploration of these critical attributes, offering field-proven insights and robust methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting a framework for ensuring the integrity of this vital intermediate.

Physicochemical Profile of this compound

A thorough understanding of a molecule's fundamental properties is the starting point for any robust analytical or stability program. This compound (C₇H₆INO₂) is a substituted pyridine derivative.[1] The presence of an electron-withdrawing iodine atom and a methyl ester group on the electron-deficient pyridine ring significantly influences its reactivity, solubility, and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | PubChem[1] |

| Molecular Weight | 263.03 g/mol | CymitQuimica[2] |

| Monoisotopic Mass | 262.94434 Da | PubChemLite[1] |

| Appearance | Solid (predicted/typical for similar compounds) | N/A |

| XlogP (predicted) | 1.4 | PubChemLite[1] |

| InChI Key | CCCNMWCQSYSBJU-UHFFFAOYSA-N | PubChemLite[1] |

The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity, which has implications for selecting appropriate solvents for synthesis, purification, and analytical chromatography.

Synthesis, Impurities, and Purification Strategies

The purity of this compound is intrinsically linked to its synthetic route. While numerous proprietary methods exist, a common and logical laboratory-scale approach involves the diazotization of Methyl 2-aminonicotinate followed by a Sandmeyer-type reaction with an iodide source. This process, while effective, can introduce a predictable profile of impurities.

Plausible Synthetic Pathway & Potential Impurities

The synthesis can be visualized as a two-step process starting from 2-aminonicotinic acid, a readily available starting material.[3]

Caption: Plausible synthetic workflow for this compound.

This pathway can generate several process-related impurities that must be controlled.

| Impurity Type | Specific Example | Origin |

| Unreacted Starting Material | Methyl 2-aminonicotinate | Incomplete Sandmeyer reaction.[3] |

| Reaction Byproduct | Methyl 2-hydroxynicotinate | Reaction of the diazonium intermediate with water. |

| Isomeric Impurities | Positional isomers (e.g., Methyl 4-iodonicotinate) | May arise from impurities in starting materials. |

| Residual Solvents | Methanol, Toluene, Ethyl Acetate | Used during reaction and work-up. |

| Reagent-Related | Residual Iodine | From the use of potassium iodide. |

Purification Protocol: Silica Gel Column Chromatography

The removal of polar impurities like the starting amine and the hydroxyl byproduct is effectively achieved using silica gel chromatography. The choice of eluent is critical; a gradient system provides the best separation.

Objective: To purify crude this compound to ≥98% purity.

Methodology:

-

Slurry Preparation: Dissolve the crude product (e.g., 5.0 g) in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 10 g) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.

-

Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh, 100 g for a 5 g crude sample) using a petroleum ether/ethyl acetate mixture (95:5 v/v) as the mobile phase. Ensure the column is packed uniformly to avoid channeling.

-

Loading: Carefully add the prepared slurry from Step 1 to the top of the packed column.

-

Elution: Begin elution with the initial mobile phase (petroleum ether/ethyl acetate 95:5). The less polar target compound will move down the column faster than the more polar impurities.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 20% over several column volumes). This is essential to elute the target compound in a reasonable time while leaving highly polar impurities adsorbed to the silica.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light.

-

Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

This self-validating protocol uses TLC at each stage to confirm the separation's progress and the final product's purity.

Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis and photolysis. Understanding these liabilities is crucial for establishing appropriate storage conditions and shelf-life.

Key Degradation Pathways

The ester and iodo-substituents are the primary sites of chemical instability.

-

Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions to yield 2-iodonicotinic acid and methanol. This is a significant concern during aqueous work-ups and long-term storage if moisture is present.[4]

-

Photodegradation: Halogenated pyridines are known to be sensitive to light, particularly UV radiation.[5] Photolytic cleavage of the carbon-iodine bond can occur, leading to the formation of radical species and subsequent complex degradation products. This pathway underscores the need for storage in light-protected containers.

-

Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to decomposition, potentially releasing irritating gases and vapors like nitrogen oxides (NOx) and iodine.[6]

Caption: Primary degradation pathways for this compound.

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period.

-

Thermal Degradation: Heat the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4.1).

-

Evaluation: Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area. A mass spectrometer coupled with the HPLC can be used to identify the mass of the degradation products, helping to confirm the pathways outlined above.

Analytical Methodologies for Purity Assessment

Robust analytical methods are required to quantify purity and detect trace impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, with Gas Chromatography (GC) serving as a complementary technique for volatile impurities.[7]

Protocol: Reversed-Phase HPLC for Purity Determination

This method is designed to be stability-indicating, meaning it can separate the intact molecule from its potential degradation products and synthesis-related impurities.

Instrumentation:

-

HPLC system with a UV detector, column oven, and autosampler.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape for the basic pyridine nitrogen. A gradient elution is used for optimal separation of impurities with varying polarities. |

| Gradient | 0-20 min: 30% B to 90% B20-25 min: Hold at 90% B25-30 min: Return to 30% B | Starts with a higher aqueous phase to retain polar impurities, then ramps up the organic phase to elute the main compound and any non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times.[7] |

| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems, providing good sensitivity.[7] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 10 mL volumetric flask using the mobile phase (initial conditions) as the diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Complementary Techniques

-

Gas Chromatography (GC-FID): Ideal for quantifying residual solvents from the synthesis process. A headspace GC method is typically employed for this purpose.

-

Quantitative NMR (qNMR): Can be used as a primary method to determine the absolute purity of a reference standard without the need for a specific standard of the analyte itself.[8]

Recommended Storage and Handling

Based on the stability profile, stringent storage and handling procedures are necessary to maintain the integrity of this compound.

-

Storage: The compound should be stored in tightly sealed, amber glass vials to protect it from moisture and light.[9] Storage at refrigerated temperatures (2-8°C) is recommended to slow down potential degradation pathways.[10] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative and moisture-related degradation.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[9][12] Avoid generating dust.

Conclusion

The purity and stability of this compound are not static properties but are the result of controlled synthesis, rigorous purification, and informed handling. By understanding the potential impurities born from its synthesis, employing robust chromatographic methods for their removal and detection, and recognizing its inherent liabilities to hydrolysis and photolysis, researchers can ensure the high quality of this critical intermediate. The protocols and insights provided in this guide serve as a comprehensive framework for maintaining the integrity of this compound, thereby safeguarding the quality and success of downstream drug development endeavors.

References

-

ChemWhat. METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7. Available at: [Link]

-

Kaiser, J. P., & Bollag, J. M. (1991). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

-

Parascandola, J. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]

-

PubChem. Methyl 2-methylnicotinate. National Institutes of Health. Available at: [Link]

-

Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed. Available at: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet - Methyl nicotinate. Available at: [Link]

-

The Good Scents Company. methyl nicotinate, 93-60-7. Available at: [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources. Available at: [Link]

-